6-B-Hydroxy testosterone-D3
Overview
Description
6-B-Hydroxy testosterone-D3 is a metabolite of testosterone, a hormone from the androgen group. It is generated by the enzyme cytochrome P450 1B1 (CYP1B1) and plays a significant role in various biological processes . This compound is often used as an internal standard for quantifying testosterone levels in urine by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-B-Hydroxy testosterone-D3 involves the hydroxylation of testosterone at the 6-beta position. This reaction is typically catalyzed by the enzyme CYP1B1. The reaction conditions often include the use of methanol as a solvent and maintaining a controlled temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using CYP1B1. The process includes the extraction and purification of the compound using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also be reduced to form different hydroxy derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
6-B-Hydroxy testosterone-D3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of testosterone levels.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to testosterone metabolism.
Industry: Utilized in the production of performance-enhancing drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 6-B-Hydroxy testosterone-D3 involves its interaction with the androgen receptor. It mediates the effects of angiotensin II to increase vascular reactivity, cause endothelial dysfunction, and induce vascular hypertrophy and oxidative stress. These effects are dependent on the androgen receptor and involve various molecular pathways .
Comparison with Similar Compounds
Testosterone: The parent compound from which 6-B-Hydroxy testosterone-D3 is derived.
5-alpha-Dihydrotestosterone: Another metabolite of testosterone with distinct biological effects.
4-Hydroxytestosterone: A hydroxylated derivative of testosterone with different hydroxylation positions.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6-beta position, which imparts distinct biological properties and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1/i4D2,17D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGWEUVSZRCBC-SAPYDMBASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])C[C@H](C4=CC(=O)CC[C@]34C)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638163-38-9 | |
Record name | 638163-38-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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